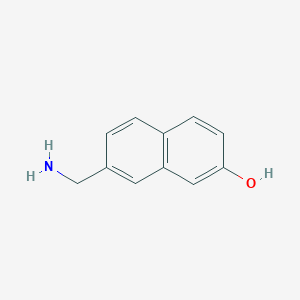

2-(Aminomethyl)-7-hydroxynaphthalene

Beschreibung

Eigenschaften

Molekularformel |

C11H11NO |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

7-(aminomethyl)naphthalen-2-ol |

InChI |

InChI=1S/C11H11NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H,7,12H2 |

InChI-Schlüssel |

TYBPHWNHVIFSPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)CN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(Aminomethyl)-7-hydroxynaphthalene and Related Aminomethylated Naphthols

The introduction of an aminomethyl group onto a naphthol scaffold can be achieved through several established chemical transformations. The most prominent among these are the Mannich reaction, reductive amination, and sequential methylation/amination of suitable naphthalene (B1677914) precursors.

Mannich Reaction Approaches: Mechanistic Considerations and Scope

The Mannich reaction is a cornerstone in the synthesis of aminomethylated naphthols. beilstein-journals.orglibretexts.orgwikipedia.org This one-pot, three-component condensation reaction involves an acidic C-H bond (in this case, from the naphthol), an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. libretexts.orgwikipedia.orgbyjus.com The reaction is prized for its atom economy and the ability to construct complex molecules in a single step. beilstein-journals.org A variation known as the modified Mannich reaction utilizes electron-rich aromatic compounds like naphthols as the active hydrogen source. beilstein-journals.orgmdpi.comnih.gov

The success and selectivity of the Mannich reaction are intrinsically linked to the nature of its three core components.

Naphthol Derivatives: Naphthols, such as 2-naphthol (B1666908) and 2,7-dihydroxynaphthalene (B41206), serve as the nucleophilic component in the reaction. beilstein-journals.orgmdpi.comnih.gov The electron-rich nature of the naphthalene ring system facilitates the electrophilic substitution required for the aminomethylation. The position of the hydroxyl group on the naphthalene ring directs the substitution to specific activated positions. For instance, 2-naphthol typically undergoes aminomethylation at the C-1 position. beilstein-journals.org

Formaldehyde (B43269): Formaldehyde is the most commonly used aldehyde in the Mannich reaction due to its high reactivity and lack of enolizable protons. libretexts.orgbyjus.com It reacts with the amine to form a highly electrophilic iminium ion, which is the key intermediate that is subsequently attacked by the naphthol. wikipedia.orgbyjus.comadichemistry.com Other aliphatic and aromatic aldehydes can also be employed, leading to a wider diversity of substituted aminoalkylnaphthols. mdpi.comnih.gov

Amine Components: A wide array of primary and secondary amines, including ammonia, can be utilized in the Mannich reaction. libretexts.orgmdpi.comnih.gov The choice of amine dictates the nature of the amino group in the final product. Secondary amines lead to tertiary aminomethylated naphthols, while primary amines yield secondary aminomethylated products. The basicity and nucleophilicity of the amine can influence the reaction rate and, in some cases, the reaction pathway. u-szeged.hu For example, bulky and highly basic amines may favor different reaction outcomes compared to less hindered and more nucleophilic amines. u-szeged.hu

The following table summarizes the roles of the key reactants in the Mannich reaction for the synthesis of aminomethylated naphthols:

| Reactant | Role in the Reaction | Examples |

| Naphthol Derivative | Nucleophile, provides the aromatic scaffold and the active hydrogen. | 2-Naphthol, 2,7-Dihydroxynaphthalene, 1-Naphthol |

| Aldehyde | Electrophile precursor, reacts with the amine to form the iminium ion. | Formaldehyde, Benzaldehyde, Ethyl glyoxylate |

| Amine | Nucleophile, activates the aldehyde and is incorporated into the final product. | Ammonia, Dimethylamine, Morpholine, Piperidine |

A key mechanistic feature of the Mannich reaction involving phenols and naphthols is the potential formation of ortho-quinone methide (o-QM) intermediates. beilstein-journals.org One proposed mechanism suggests that the reaction between the naphthol and the aldehyde generates an o-QM. beilstein-journals.org This highly reactive intermediate is then attacked by the amine in a nucleophilic addition step to yield the final aminomethylated product. beilstein-journals.orgmdpi.com The driving force for this re-aromatization step is the restoration of the stable aromatic system. beilstein-journals.org The formation of o-QMs has been a subject of considerable study, and their transient existence has been inferred from trapping experiments and the isolation of subsequent products. u-szeged.huresearchgate.net In some instances, particularly with bulky amines, a diol, which is a stabilized water adduct of the o-QM, has been isolated, providing evidence for this pathway. u-szeged.hu

Reductive Amination Strategies for Aminomethyl Group Introduction

Reductive amination offers an alternative and highly practical route to aminomethylated compounds. orgsyn.org This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. orgsyn.org For the synthesis of this compound, this would typically involve the reductive amination of a suitable naphthalene-based aldehyde or ketone.

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) is an emerging and efficient method for the synthesis of chiral amines. whiterose.ac.uknih.gov These enzymes can catalyze the amination of a range of ketones and aldehydes with high conversion rates and stereoselectivity, often utilizing ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing equivalent. nih.gov

Methylation/Amination of Naphthalene Precursors

The synthesis of this compound can also be approached through the sequential methylation and amination of appropriate naphthalene precursors. For instance, a process for preparing 2-hydroxy-7-(trimethylamino)naphthalene salts involves the methylation of a dialkylamino starting material, which itself is derived from the dimethylation of the unsubstituted amino compound. google.com Another route involves the Bucherer amination of 2,7-dihydroxynaphthalene to produce 2-amino-7-hydroxynaphthalene, which can then be further functionalized. google.com A one-pot synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene has been reported using a highly selective Bucherer reaction. researchgate.net

Advanced Catalytic Approaches in the Synthesis of Naphthalene-Based Aminomethyl Hydroxyl Compounds

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of aminomethylated naphthols has benefited significantly from these advancements.

A variety of catalysts have been employed to promote the multicomponent Mannich reaction for the synthesis of amidoalkyl naphthols, which are precursors to aminoalkyl naphthols. beilstein-journals.orgmdpi.com These include both homogeneous and heterogeneous catalysts. For example, phenylboronic acid has been used as an efficient catalyst for the three-component condensation of 2-naphthol, aromatic aldehydes, and amides under solvent-free conditions. mdpi.com Heterogeneous catalysts, such as chitosan-SO3H, have also been developed, offering the advantages of easy separation and reusability. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields. nih.govcdnsciencepub.com For instance, the aminoalkylation of 2-naphthol with aromatic aldehydes and secondary amines has been successfully carried out on acidic alumina (B75360) under microwave irradiation in solvent-free conditions. nih.gov

The following table provides examples of catalytic systems used in the synthesis of aminomethylated naphthols:

| Catalyst | Reaction Type | Reactants | Conditions | Yield |

| Phenylboronic acid (15 mol%) | Mannich-type condensation | 2-Naphthol, aromatic aldehydes, acetamide/acrylamide | 120 °C, solvent-free | 60-92% |

| Chitosan-SO3H | Mannich-type condensation | 2-Naphthol, aldehydes, amides | 80 °C, solvent-free | High |

| Acidic alumina | Mannich-type condensation | 2-Naphthol, aromatic aldehydes, secondary amines | Microwave irradiation, solvent-free | 67-91% |

| p-Toluenesulfonic acid | Mannich-type condensation | 2-Naphthol, aldehydes, amines | Microwave irradiation, solvent-free | - |

Organocatalysis in Stereoselective Synthesis of Aminonaphthols

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an alternative to metal-based catalysts. mdpi.comscienceopen.com This approach utilizes small organic molecules to induce stereoselectivity in chemical reactions. mdpi.com In the context of aminonaphthol synthesis, organocatalysts can facilitate the enantioselective formation of carbon-carbon and carbon-nitrogen bonds, which is crucial for producing specific stereoisomers. mdpi.comrsc.org

Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, have proven to be versatile and highly effective catalysts in a wide array of enantioselective organic reactions. rsc.org For instance, a diphenyl prolinol TMS ether has been used to catalyze the stereoselective reaction of 1-bromo-2-naphthols with enals, yielding sterically congested (E)-α-naphthyl enals with excellent stereoselectivity. nih.gov Another example involves the use of a chiral phosphoric acid with a spiro motif to catalyze the asymmetric dearomatization of β-naphthols, producing chiral naphthalenones with both axial and central chirality in high yields and diastereoselectivities. researchgate.net

The development of organocatalytic methods has significantly expanded the scope of asymmetric synthesis, enabling the creation of complex chiral structures that are of interest for various applications. mdpi.comrsc.org

Metal-Catalyzed Synthetic Routes and Their Efficiency

Metal catalysts are widely employed in the synthesis of aminonaphthols due to their high efficiency and ability to promote a variety of chemical transformations. For example, Fe3O4 nanoparticles have been utilized as a recyclable heterogeneous catalyst for the one-pot, five-component synthesis of novel thiophene-containing aminonaphthols under solvent-free conditions. benthamdirect.com This method offers several advantages, including the reusability of the catalyst, excellent yields, and short reaction times. benthamdirect.com

Another approach involves the use of aluminum chloride (AlCl3) as a catalyst in a one-pot synthesis of 2-naphthol derivatives. researchgate.net This reaction, conducted at low temperatures, allows for the efficient formation of 1-alkyl derivatives of 2-naphthol in high yields. researchgate.net

The table below summarizes the efficiency of different metal-catalyzed synthetic routes for aminonaphthols.

| Catalyst | Reaction Type | Conditions | Yield | Reference |

| Fe3O4 nanoparticles | Five-component | Solvent-free | Excellent | benthamdirect.com |

| AlCl3 | One-pot | 0°C to room temperature | 76-83% | researchgate.net |

| Boric acid | Condensation | Solvent-free, 120°C | High | wum.edu.pk |

Interactive Data Table:

| Catalyst | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fe3O4 nanoparticles | Five-component | Solvent-free | Excellent | benthamdirect.com |

| AlCl3 | One-pot | 0°C to room temperature | 76-83% | researchgate.net |

| Boric acid | Condensation | Solvent-free, 120°C | High | wum.edu.pk |

Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in chemistry. This "green chemistry" approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. orgchemres.org

Solvent-Free Reaction Conditions for Enhanced Sustainability

One of the key principles of green chemistry is the reduction or elimination of solvents in chemical processes. Solvent-free reactions, often conducted by grinding solid reactants together or heating a mixture of reactants without a solvent, offer numerous advantages. orgchemres.orgresearchgate.net These include increased reaction rates, higher yields, easier product purification, and reduced environmental impact. orgchemres.orgorganic-chemistry.org

Several solvent-free methods have been developed for the synthesis of aminonaphthols. For instance, the "Grindstone Chemistry" method, which involves grinding reactants together with a pestle and mortar, has been used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This technique is energy-efficient and suitable for both small-scale and large-scale production. ijcmas.com Similarly, the use of recyclable catalysts like Fe3O4 nanoparticles and boric acid under solvent-free conditions has been reported for the synthesis of various aminonaphthol derivatives. benthamdirect.comwum.edu.pk

Implementation of Multicomponent Reactions (MCRs) and One-Pot Syntheses

The Betti reaction, a classic example of an MCR, is widely used for the synthesis of aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. mdpi.com This reaction can be performed under various conditions, including solvent-free, to produce a diverse range of aminonaphthol derivatives. mdpi.com One-pot syntheses, which may or may not be MCRs, also contribute to greener chemistry by eliminating the need to isolate and purify intermediates, thereby saving time, resources, and reducing waste. ijcmas.com

The following table highlights some examples of MCRs and one-pot syntheses used for the preparation of aminonaphthols.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Three-component | 2-naphthol, aldehyde, amine | Methane sulphonic acid / Grinding | 1-Aminoalkyl-2-naphthols | ijcmas.com |

| Three-component | 2-naphthol, aromatic aldehyde, heteroaryl amine | Water / Room temperature | Aminonaphthols (Betti bases) | tandfonline.comtandfonline.com |

| Five-component | - | Fe3O4 nanoparticles / Solvent-free | Thiophene containing aminonaphthols | benthamdirect.com |

| Three-component | 2-naphthol, vanillin, 4-nitroaniline | Tannic acid / Solvent-less | Aminoalkyl naphthol | orientjchem.org |

Interactive Data Table:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Three-component | 2-naphthol, aldehyde, amine | Methane sulphonic acid / Grinding | 1-Aminoalkyl-2-naphthols | ijcmas.com |

| Three-component | 2-naphthol, aromatic aldehyde, heteroaryl amine | Water / Room temperature | Aminonaphthols (Betti bases) | tandfonline.comtandfonline.com |

| Five-component | - | Fe3O4 nanoparticles / Solvent-free | Thiophene containing aminonaphthols | benthamdirect.com |

| Three-component | 2-naphthol, vanillin, 4-nitroaniline | Tannic acid / Solvent-less | Aminoalkyl naphthol | orientjchem.org |

Derivatization Strategies and Functional Group Transformations

The chemical modification of aminonaphthols allows for the synthesis of a wide range of derivatives with potentially new and interesting properties.

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of aminonaphthols can lead to the formation of quinone derivatives. Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds.

The reaction of 2-naphthol with aromatic aldehydes in the presence of an acid catalyst is known to produce ortho-quinone methides (o-QMs) in situ. ijcmas.comscirp.org These reactive intermediates can then be trapped with various nucleophiles, including amines, to form 1-aminoalkyl-2-naphthol derivatives. ijcmas.com Furthermore, biomimetic quinone-based catalysts have been developed that show specific chemoselectivity for the oxidation of primary amines to aldehydes. nih.gov This type of oxidation can be a useful tool for the functionalization of molecules containing primary amino groups. nih.gov

Reduction Pathways of Aminomethyl Moieties

The aminomethyl group (–CH₂NH₂) on the naphthalene ring is generally stable towards common reducing agents. The aromatic naphthalene core is also resistant to reduction, requiring harsh conditions such as high pressure and temperature with a platinum or rhodium-on-carbon catalyst for hydrogenation to a cyclohexane (B81311) derivative. openstax.org Milder conditions that typically reduce alkene double bonds will leave the aromatic ring intact. openstax.org

The primary amine of the aminomethyl group is not typically reduced further. Instead, reduction reactions are more relevant to the synthesis of this compound itself. For instance, a common synthetic route to compounds of this nature involves the reduction of a nitrile (–CN) or an amide (–CONH₂) group at the 2-position of a 7-hydroxynaphthalene precursor. These reductions can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Similarly, aryl ketones can be reduced to alkyl groups. A related synthetic strategy would be the Friedel-Crafts acylation of a protected 7-hydroxynaphthalene, followed by reductive amination of the resulting ketone to yield the aminomethyl group. libretexts.org The direct reduction of an aryl ketone to an alkane can also be accomplished via catalytic hydrogenation over a palladium catalyst. openstax.org

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (–OH) and the aminomethyl (–CH₂NH₂) groups. Both are classified as activating groups that direct incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com

Hydroxyl Group (–OH): As a strong activating group, the hydroxyl substituent donates electron density to the ring via resonance, significantly increasing the ring's nucleophilicity and making it much more reactive than benzene. youtube.comlibretexts.org It directs substitution primarily to the ortho and para positions.

Aminomethyl Group (–CH₂NH₂): This group is also activating and an ortho, para-director. The nitrogen's lone pair is not directly conjugated with the ring, but the alkyl spacer still provides a modest activating effect through induction.

When two activating groups are present, the position of substitution is determined by their combined directing effects and steric hindrance. youtube.com For this compound, the hydroxyl group at C7 and the aminomethyl group at C2 will direct incoming electrophiles to specific positions on the ring. The hydroxyl group at C7 strongly activates the C6 and C8 positions (ortho positions). The aminomethyl group at C2 activates the C1 and C3 positions (ortho positions). The interplay between these groups and steric factors will determine the final product distribution in reactions like halogenation, nitration, or sulfonation. masterorganicchemistry.comsuniv.ac.in

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ (Bromination) | Substitution at C6 and/or C8 | The hydroxyl group is a more powerful activating group than the aminomethyl group, thus directing substitution primarily to its ortho positions. |

| HNO₃ / H₂SO₄ (Nitration) | Substitution at C6 and/or C8 | Similar to bromination, the strong activating effect of the hydroxyl group dominates the directing effect. |

| SO₃ / H₂SO₄ (Sulfonation) | Substitution at C6 and/or C8 | The directing influence of the hydroxyl group is expected to control the regiochemical outcome. |

This table is based on established principles of electrophilic aromatic substitution; actual experimental results may vary. organicchemistrytutor.comyoutube.com

Phosphorylation of Hydroxyl and Aminomethyl Groups

Both the hydroxyl and aminomethyl groups of this compound are susceptible to phosphorylation, a reaction that introduces a phosphate (B84403) group (–PO₃H₂). This transformation is significant in biological contexts, where protein phosphorylation acts as a molecular switch to regulate enzyme activity. nih.govnih.gov

Phosphorylation of the Hydroxyl Group: The phenolic hydroxyl group can be converted into a phosphate ester. This reaction is typically carried out using phosphorylating agents such as phosphorus oxychloride (POCl₃) or via enzymatic catalysis using kinases in the presence of a phosphate donor like ATP.

Phosphorylation of the Aminomethyl Group: The primary amine of the aminomethyl moiety can be phosphorylated to form a phosphoramidate. This reaction also involves phosphorylating agents and is a known post-translational modification in biological systems.

The dual presence of these functional groups allows for mono- or di-phosphorylation, leading to derivatives with altered chemical and physical properties.

Formation of Schiff Bases and Imine Derivatives from Naphthalene Aldehydes and Amines

The primary amine of this compound can readily react with aldehydes or ketones to form Schiff bases, which are compounds containing a C=N double bond (an imine). pharmacy180.comredalyc.org This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the elimination of a water molecule. researchgate.netyoutube.com

The reaction is versatile, allowing for the synthesis of a wide array of imine derivatives by varying the carbonyl compound. For instance, reacting this compound with substituted benzaldehydes or other aromatic aldehydes can produce a library of Schiff bases with diverse electronic and steric properties. nih.govresearchgate.net Schiff bases derived from hydroxyl-substituted aromatic aldehydes, such as 2-hydroxy-1-naphthaldehyde, are of particular interest due to the potential for intramolecular hydrogen bonding and tautomerism between enol-imine and keto-enamine forms. nih.govrsc.org

Table 2: Examples of Schiff Base Formation

| Aldehyde/Ketone Reactant | Resulting Schiff Base/Imine Product |

| Benzaldehyde | N-((E)-benzylidene)-1-(7-hydroxynaphthalen-2-yl)methanamine |

| 2-Hydroxy-1-naphthaldehyde | 1-(((1-(7-hydroxynaphthalen-2-yl)methyl)imino)methyl)naphthalen-2-ol |

| Acetone | N-(propan-2-ylidene)-1-(7-hydroxynaphthalen-2-yl)methanamine |

| Salicylaldehyde | 2-(((1-(7-hydroxynaphthalen-2-yl)methyl)imino)methyl)phenol |

The products listed are the expected outcomes of the condensation reaction. nih.govresearchgate.net

Molecular Architecture and Mechanistic Studies

Supramolecular Interactions and Self-Assembly in Naphthalene-Based Systems

The study of how molecules of 2-(Aminomethyl)-7-hydroxynaphthalene and related compounds interact with each other is the realm of supramolecular chemistry. These non-covalent interactions govern the self-assembly of molecules into larger, organized structures.

Role of Intramolecular Hydrogen Bonding (O-H···N) in Molecular Stability and Reactivity

The presence of such hydrogen bonds can significantly impact the molecule's properties. For instance, in related systems, intramolecular hydrogen bonds have been shown to affect photophysical properties and can lead to deactivation of excited states. nih.gov The strength of this bond can also be a determining factor in whether a molecule favors internal bonding over forming hydrogen bonds with other molecules (intermolecular). rsc.org In some naphthalene (B1677914) derivatives, the formation of an O-H···N intramolecular hydrogen bond can stabilize specific, less common conformations. nih.gov The interplay between intramolecular and intermolecular hydrogen bonding is a delicate balance, with factors like the surrounding solvent and the presence of other molecules influencing which type of interaction predominates. rsc.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Beyond the forces within a single molecule, intermolecular interactions dictate how molecules of this compound arrange themselves in a solid state, a concept known as crystal packing. These interactions, though weaker than covalent bonds, collectively contribute to the stability of the crystal lattice. researchgate.net

For naphthalene derivatives, a variety of intermolecular interactions are observed, including:

π-π stacking: The flat, aromatic naphthalene rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. rsc.orgacs.org The specific arrangement, such as the common "herringbone" motif, is influenced by the molecule's quadrupole moments. researchgate.net

Hydrogen bonding: In addition to intramolecular hydrogen bonds, molecules can form hydrogen bonds with their neighbors. In the case of this compound, the -OH and -NH2 groups are prime candidates for forming intermolecular hydrogen bonds. rsc.org

C-H···π interactions: The hydrogen atoms attached to the naphthalene core can interact with the electron-rich π-systems of adjacent molecules. rsc.org

Van der Waals forces: These are ubiquitous, weak attractions between all atoms and molecules. researchgate.net

| Interaction Type | Description | Relevance to Naphthalene Derivatives |

|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | A dominant force in the packing of flat, aromatic molecules like naphthalenes. rsc.orgacs.org |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Crucial for both intra- and intermolecular stabilization in molecules with -OH and -NH groups. rsc.org |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. | Contributes to the overall stability of the crystal lattice in aromatic compounds. rsc.org |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Present in all molecular crystals and contribute to the overall packing efficiency. researchgate.net |

Principles of Supramolecular Chemistry Applied to Naphthalene Derivatives

The principles of supramolecular chemistry provide a framework for understanding and designing complex, functional systems based on naphthalene derivatives. rsc.org By strategically modifying the naphthalene core with different functional groups, scientists can control the self-assembly process to create a wide range of structures, from simple dimers to complex polymers and nanotubes. rsc.orgbohrium.com

Naphthalene diimides (NDIs), for example, are a well-studied class of naphthalene derivatives that showcase the power of supramolecular design. Their electron-deficient nature makes them excellent partners for electron-rich molecules, leading to the formation of stable "donor-acceptor" complexes. rsc.org The carbonyl groups of NDIs can coordinate with metal ions and participate in hydrogen bonding, while the aromatic core can engage in π-stacking and anion-π interactions. rsc.org This versatility has been exploited to construct intricate architectures like catenanes and rotaxanes. rsc.org

The study of supramolecular systems involving naphthalene derivatives often employs a variety of analytical techniques, including UV-vis and fluorescence spectroscopy, to probe the interactions between host and guest molecules. researchgate.net These studies can reveal the stoichiometry of the resulting complexes and the thermodynamic driving forces behind their formation. researchgate.net

Detailed Mechanistic Elucidation of Reactions Involving the Compound

Understanding the step-by-step pathways of chemical reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methods.

Reaction Pathway Analysis of Electrochemical Rearrangements

Electrochemical methods can be used to induce rearrangements in molecules, often providing a greener and more controlled alternative to traditional chemical reagents. rsc.org The analysis of reaction pathways in these electrochemical transformations is crucial for understanding how the starting material is converted into the product. aiche.org

While specific studies on the electrochemical rearrangement of this compound are not prevalent in the provided search results, the general principles of electrochemical reactions can be applied. Such an analysis would involve identifying key intermediates, including radical ions, and mapping the sequence of electron transfer and bond-breaking/bond-forming steps. rsc.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be powerful tools for elucidating these reaction pathways. rsc.org The goal of such an analysis is to build a comprehensive network of chemical pathways connecting reactants, intermediates, and products. researchgate.net

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic studies measure the rate at which a reaction proceeds, while thermodynamic studies determine the energy changes that occur during a reaction. Together, they provide a complete picture of a chemical transformation.

For naphthalene derivatives, thermodynamic properties such as enthalpy of fusion, heat capacities, and vapor pressures can be determined experimentally and validated with computational methods. researchgate.net These fundamental data are essential for understanding the stability of the compound and its behavior under different conditions.

Kinetic studies of reactions involving naphthalene derivatives can reveal the factors that influence the reaction rate, such as temperature, concentration, and the presence of catalysts. For example, in the context of supramolecular polymerization, kinetic studies can help to understand how guest molecules are distributed on a template. bohrium.com

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry provide powerful tools for understanding molecules at an atomic level. These methods allow for the prediction of molecular properties, the study of dynamic behaviors, and the exploration of chemical reactions without the need for laboratory experiments.

Quantum Chemical Calculations for Conformational Analysis and Stability Prediction

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule and the relative energies of its different spatial arrangements, known as conformations.

For this compound, conformational analysis would involve mapping the potential energy surface of the molecule as a function of its rotatable bonds. The key rotatable bonds are the C-C bond connecting the aminomethyl group to the naphthalene ring and the C-N bond within the aminomethyl group. By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated.

The most stable conformations, corresponding to the lowest energy states, can then be identified. These low-energy structures are the most likely to be observed experimentally. Quantum chemistry methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods, are used for these calculations, providing insights into the molecule's preferred shape. nih.gov The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the amino group and the hydroxyl group, which would significantly stabilize certain geometries. pearson.com

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Probing

Density Functional Theory (DFT) is a versatile and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. arxiv.org It is particularly useful for studying electron distribution, molecular orbitals, and predicting reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations could provide a detailed picture of its electronic properties. This includes:

Electron Density Distribution: Mapping how electrons are distributed across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The hydroxyl and amino groups are expected to be electron-donating, influencing the reactivity of the naphthalene ring.

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Reaction Mechanisms: DFT can be used to model the transition states and energy barriers of potential reactions involving this compound, providing insights into its chemical behavior and how it might interact with other molecules. arxiv.org

A hypothetical table of DFT-derived properties for this compound might look like this:

| Computational Parameter | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -5.8 eV | Indicates electron-donating ability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govdntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior in various environments, such as in a solvent. nih.govjhu.edu

An MD simulation of this compound would reveal:

Conformational Flexibility: How the molecule's shape changes and fluctuates over time at a given temperature. This includes the rotation of the aminomethyl side chain and vibrations of the naphthalene ring system.

Solvent Interactions: How the molecule interacts with surrounding solvent molecules (e.g., water). This is crucial for understanding its solubility and how the solvent affects its conformational preferences. Hydrogen bonds between the amino and hydroxyl groups and water would be explicitly modeled.

Interaction with Biomolecules: MD simulations are extensively used to study how a small molecule like this might bind to a biological target, such as a protein receptor. dntb.gov.uanih.gov The simulation can predict the binding pose, the stability of the complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) driving the binding event. psu.edu

A typical MD simulation study would analyze trajectories to extract data such as:

| Simulation Parameter | Type of Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance |

| Hydrogen Bond Analysis | Number and lifetime of intramolecular and intermolecular hydrogen bonds |

This table describes the type of data obtained from an MD simulation, not specific results for the compound.

Advanced Academic Applications

Coordination Chemistry and Ligand Design

The presence of electron-donating amino and hydroxyl groups allows 2-(Aminomethyl)-7-hydroxynaphthalene and its derivatives to act as effective ligands, forming stable complexes with a variety of metal ions. This has led to extensive research into its coordination behavior.

Derivatives of aminomethylated naphthols serve as versatile ligands for numerous transition metal ions. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group act as coordination sites, enabling the formation of chelate rings with metal centers. This bifunctionality is crucial for creating stable metal complexes.

The complexation with copper(II) ions has been a particular area of interest. Studies on related aminomethyl derivatives of naphthol have demonstrated the formation of stable Cu(II) complexes. researchgate.netnih.gov Similarly, naphthalene-based Schiff base ligands, which share structural similarities, have shown strong and selective binding to Zn(II) ions. rsc.org The interaction with Al(III) is also well-documented, with naphthol derivatives forming highly fluorescent complexes, indicating a strong binding affinity. nih.govnih.govresearchgate.net While specific studies on this compound with Fe(III), Cr(III), and Cd(II) are less common in the provided literature, the fundamental coordination ability of the aminonaphthol moiety suggests potential for complexation with these ions as well. The binding affinity and stability of these complexes are often influenced by the solvent system and pH.

The ligand structure of aminonaphthol derivatives allows for the design of both mononuclear and polynuclear metal complexes. For instance, research on 1-(dimethylamino)methyl-2-naphtol, a related compound, has led to the successful synthesis and characterization of both mononuclear and binuclear copper(II) complexes. researchgate.netnih.gov

In mononuclear complexes, a single metal ion is typically chelated by one or more ligand molecules. For example, three metal(II) complexes, [CoLCl₂], [CuLCl₂], and [ZnL₂Cl₂] (where L is a related aminonaphthoquinone), have been synthesized and characterized. nih.gov In polynuclear complexes, the ligand can bridge two or more metal centers. The specific geometry and nuclearity of the resulting complex are dependent on the reaction stoichiometry and the coordination preferences of the metal ion. X-ray diffraction has been a key technique in confirming the structures of these mono- and binuclear adducts. researchgate.netnih.gov

The aminomethyl and hydroxyl groups are the primary sites for metal coordination. These groups can bind to a metal ion in a bidentate fashion, forming a stable five- or six-membered chelate ring. This mode of binding is common in the formation of mononuclear complexes.

In other instances, the ligand can act as a bridge between two metal ions, leading to polynuclear structures. The geometry of the resulting metal-ligand adducts can vary significantly. Depending on the metal ion and the number of coordinating ligands, geometries such as square planar, tetrahedral, or octahedral can be adopted. Spectroscopic techniques, including FT-IR, UV-Vis, and ESR, along with single-crystal X-ray diffraction, are instrumental in elucidating these coordination modes and geometries. researchgate.netnih.govnih.gov

Development of Fluorescent Probes and Chemosensors

Naphthalene (B1677914) derivatives are renowned for their excellent photophysical properties, making them ideal candidates for the development of fluorescent probes and chemosensors. nih.gov

The fluorescence of the naphthalene scaffold is highly sensitive to the type and position of substituents. researchgate.net While unsubstituted naphthalene has weak fluorescence, the introduction of electron-donating (like -OH and -NH₂) and electron-accepting groups can significantly enhance fluorescence through mechanisms like Intramolecular Charge Transfer (ICT). researchgate.net

Key design principles for naphthalene-based fluorophores include:

Rigid Planar Structure : The rigid, fused-ring system of naphthalene provides a stable framework with extensive π-electron conjugation, which is conducive to high fluorescence quantum yields and photostability. nih.gov

Intramolecular Charge Transfer (ICT) : Attaching donor and acceptor groups to the naphthalene ring can create ICT systems. Upon photoexcitation, charge transfer occurs from the donor to the acceptor, often resulting in a large Stokes shift and emission in the visible region. researchgate.net

Photoinduced Electron Transfer (PET) : In 'fluorophore-spacer-receptor' systems, a receptor unit can quench the fluorescence of the naphthalene fluorophore through PET. When the receptor binds to a target analyte (like a metal ion), the PET process is inhibited, and fluorescence is restored or "turned on".

These principles allow for the rational design of chemosensors where the fluorescence signal is modulated by the presence of a specific analyte.

Naphthalene-based chemosensors have been successfully developed for the selective detection of a wide range of metal ions. The aminomethyl and hydroxyl groups of this compound can act as a binding site for metal ions, and this binding event can trigger a change in the compound's fluorescence properties.

Zinc (Zn²⁺) : A naphthalene-derived Schiff base sensor demonstrated high selectivity for Zn²⁺ over other ions, including the chemically similar Cd²⁺. rsc.org Upon binding Zn²⁺, a 10-fold fluorescence enhancement was observed, with a detection limit of 1.91 x 10⁻⁶ M. rsc.org

Copper (Cu²⁺) : A fluorescent probe based on naphthalene anhydride (B1165640) was designed for the detection of Cu²⁺. nih.gov The probe itself was highly fluorescent, but the addition of Cu²⁺ led to fluorescence quenching, with a detection limit of 1.8 µM. nih.gov

Aluminum (Al³⁺) : Naphthol-based sensors have shown remarkable selectivity for Al³⁺. One sensor exhibited a significant fluorescence enhancement upon binding Al³⁺, with a detection limit as low as 1.0 x 10⁻⁷ M in a buffered aqueous solution. nih.gov Other metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, and Zn²⁺, caused no significant interference. nih.gov

Other Ions : The versatility of the naphthalene platform allows for the design of probes for various other ions. For example, by modifying the receptor unit, selective sensors for Pd²⁺ and Hg²⁺ have also been developed. chemistryviews.org

The table below summarizes the performance of various naphthalene-based fluorescent sensors for different metal ions.

| Target Ion | Sensor Type | Sensing Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Zn²⁺ | Naphthalene-Schiff Base | Fluorescence Enhancement | 1.91 µM | rsc.org |

| Cu²⁺ | Naphthalene Anhydride Derivative | Fluorescence Quenching | 1.8 µM | nih.gov |

| Al³⁺ | Naphthol Derivative | Fluorescence Enhancement | 0.1 µM | nih.gov |

| Al³⁺ | Schiff Base (L3) | Fluorescence Enhancement | 0.05 µM | researchgate.net |

Sensing of Reactive Oxygen Species (ROS) like Hydrogen Peroxide (H₂O₂)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are produced as natural byproducts of cellular metabolism. researchgate.net While essential in small amounts for cell signaling, their overproduction can lead to oxidative stress and damage to cellular components, implicating them in numerous diseases. researchgate.netnih.gov Consequently, the development of selective and sensitive probes for detecting specific ROS, such as hydrogen peroxide (H₂O₂), is of great interest. nih.gov

The this compound scaffold is a promising candidate for designing fluorescent probes for ROS. The naphthalene moiety serves as a fluorophore, and the aminomethyl and hydroxyl groups can be chemically modified to create a specific reaction site for an analyte like H₂O₂. A common strategy involves attaching a recognition unit to the fluorophore that quenches its fluorescence. In the presence of the target analyte, a chemical reaction occurs that cleaves the recognition unit, thereby restoring the fluorescence of the naphthalene core.

A prevalent method for H₂O₂ detection utilizes the selective oxidation of arylboronates to phenols. rsc.org A derivative of this compound could be synthesized where the hydroxyl group is replaced with a boronic ester. In its initial state, this probe would be non-fluorescent. Upon reaction with H₂O₂, the boronic ester is oxidized, regenerating the hydroxyl group and "turning on" the fluorescence of the naphthalene derivative. rsc.orgnih.gov This mechanism provides high selectivity for H₂O₂ over other ROS. nih.gov

Table 1: Characteristics of a Hypothetical Naphthalene-Based H₂O₂ Probe

| Feature | Description | Reference |

|---|---|---|

| Sensing Mechanism | Oxidation of a boronic ester by H₂O₂ to a phenol, leading to fluorescence restoration. | rsc.org |

| Fluorophore | Naphthalene derivative. | rsc.org |

| Response Type | "Turn-on" fluorescence. | nih.gov |

| Selectivity | High selectivity for H₂O₂ over other reactive oxygen species. | rsc.orgnih.gov |

| Potential Application | Imaging of endogenous H₂O₂ in living cells and organisms. | nih.govrsc.org |

Applications in pH and Environmental Sensing

The aminomethyl group on the this compound molecule provides a handle for developing fluorescent pH sensors. The nitrogen atom in the amino group can be protonated or deprotonated depending on the pH of the surrounding environment. This change in protonation state can significantly alter the electronic properties of the naphthalene fluorophore, leading to a change in its fluorescence intensity or a shift in its emission wavelength. rsc.org

For instance, in acidic conditions, the amino group will be protonated (-NH₃⁺), which can quench the fluorescence of the naphthalene ring through photoinduced electron transfer (PET). As the pH increases and the amino group is deprotonated (-NH₂), the PET process is inhibited, and the fluorescence is restored. This "off-on" switching makes such probes highly sensitive to pH changes within a specific range. Probes with these characteristics have been successfully used for monitoring pH in various environments, including in living cells. rsc.org

Beyond pH, derivatives of this compound could be developed for environmental sensing of other analytes, such as toxic thiophenols in water samples. researchgate.net By incorporating a recognition moiety that selectively reacts with the target pollutant, the fluorescence of the naphthalene core can be modulated, allowing for sensitive and selective detection. researchgate.netnih.gov

Advancements in Bioimaging Applications Utilizing Fluorescent Probes

Fluorescent probes are indispensable tools in modern biology, enabling the visualization of ions, small molecules, and enzyme activities within living cells and organisms. nih.govnih.gov The development of probes with high sensitivity, selectivity, and good photostability is a continuous area of research. mdpi.com The this compound scaffold provides a versatile platform for creating such probes for bioimaging. mdpi.com

The naphthalene core offers favorable photophysical properties, and the aminomethyl and hydroxyl groups allow for conjugation to various recognition elements or targeting moieties. For example, by attaching a specific ligand, a probe derived from this compound could be directed to a particular subcellular organelle, such as the mitochondria or lysosomes. This allows for the study of biological processes in specific cellular compartments.

Furthermore, the naphthalene backbone is suitable for the development of two-photon fluorescent probes. rsc.org Two-photon microscopy offers advantages for in vivo imaging, including deeper tissue penetration and reduced photodamage. Probes based on naphthalene derivatives have been successfully applied for two-photon imaging of H₂O₂ in living cells. rsc.org

Table 2: Potential Bioimaging Probes Derived from this compound

| Target Analyte | Probe Design Strategy | Imaging Modality | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Boronate-based reaction | Two-photon microscopy | rsc.org |

| pH | Protonation/deprotonation of the amino group | Confocal microscopy | rsc.org |

| Enzyme Activity | Enzyme-cleavable linker | Fluorescence microscopy | nih.gov |

| Metal Ions (e.g., Zn²⁺) | Chelating group attached to the scaffold | Fluorescence microscopy | researchgate.net |

Role in Chemical Biology Research

Building Blocks for Biologically Relevant Molecules

The this compound structure is a valuable building block for the synthesis of more complex, biologically active molecules. The Betti reaction, a multicomponent reaction, can be employed to synthesize aminobenzylnaphthols from 2-naphthol (B1666908) derivatives. nih.gov These compounds have shown potential as anticancer agents. nih.gov By using a derivative of this compound in such reactions, a diverse library of compounds can be generated for screening for various biological activities.

The functionalization of molecules with an amino acid moiety has been shown to improve drug delivery and enhance cytotoxic properties. nih.gov The aminomethyl group of this compound provides a convenient point for the attachment of amino acids, opening avenues for the development of novel therapeutic agents.

Applications in Enzyme Mechanism Studies

Naphthalene derivatives have been investigated for their effects on enzyme activity. For example, certain naphthalene derivatives have shown inhibitory effects on the activation of neutrophils, a type of white blood cell involved in inflammation. researchgate.net Specifically, they have been shown to inhibit the release of granule enzymes like lysozyme. researchgate.net

By designing and synthesizing derivatives of this compound, researchers can probe the active sites of enzymes and study their mechanisms of action. The ability to systematically modify the structure of the naphthalene core and its substituents allows for the investigation of structure-activity relationships, providing insights into how these molecules interact with their biological targets.

Catalytic Applications in Organic Synthesis

While direct catalytic applications of this compound are not widely reported, the broader class of 2-naphthol derivatives has been utilized in catalysis. For instance, N,N'-dioxide-scandium(III) complexes derived from amino acids have been used as catalysts in the asymmetric hydroxylative dearomatization of 2-naphthols. This methodology has been applied to the synthesis of bioactive molecules.

The presence of both a hydroxyl group and an amino group in this compound suggests its potential as a ligand for metal-based catalysts. The two functional groups can coordinate to a metal center, creating a chiral environment that could be used to catalyze enantioselective reactions. The development of such catalysts is a key area of research in organic synthesis, aiming to produce chiral molecules with high purity.

Chiral Organocatalysis and Asymmetric Synthesis

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective reactions, has become a cornerstone of modern synthesis. The this compound scaffold is an excellent platform for designing bifunctional organocatalysts.

A chiral version of this molecule, where a stereocenter is introduced (for instance, by using a chiral amine in the synthesis), can act as a bifunctional catalyst. The amine group can activate a substrate by forming an enamine or iminium ion, while the phenolic hydroxyl group can act as a Brønsted acid or a hydrogen-bond donor to orient the second reactant. This dual activation strategy is highly effective in controlling the stereochemical outcome of reactions like asymmetric aldol (B89426) or Michael additions. While direct use of this specific compound is not widely documented, related chiral amino alcohols and binaphthyl-based systems are well-established as powerful organocatalysts for creating complex chiral molecules with high enantioselectivity. google.comrsc.org

Ligands for Organometallic Reagents in Catalytic Systems

The aminomethyl and hydroxyl groups on the this compound scaffold are excellent coordinating sites for metal ions. This makes the molecule and its derivatives attractive candidates for use as ligands in organometallic catalysis.

By binding to a metal center, the ligand can modify the metal's electronic properties and create a specific chiral environment around it. This is the fundamental principle behind many asymmetric transition-metal-catalyzed reactions. Phenolic Mannich bases, a class to which this compound belongs, can act as ligands for metal complexes used in polymerization and oxidation catalysis. researchgate.net The famous BINOL (1,1'-bi-2-naphthol) ligand, which also features a hydroxynaphthalene core, demonstrates the power of this structural motif in creating highly effective ligands for a vast range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. wikipedia.org The combination of a "hard" oxygen donor and a "softer" nitrogen donor in this compound makes it a potentially versatile hemilabile ligand, which can be advantageous in various catalytic cycles.

Future Research Directions and Emerging Trends

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives

The development of new synthetic methods is crucial for unlocking the full potential of the 2-(aminomethyl)-7-hydroxynaphthalene scaffold. Future research will likely concentrate on atom-economical and environmentally benign strategies to generate molecular diversity.

A significant trend is the increasing use of multi-component reactions (MCRs) , which offer the advantage of constructing complex molecules in a single, efficient step. The Betti reaction, a variant of the Mannich reaction, is a prime example where 2-naphthol (B1666908) (a related precursor), aldehydes, and amines or amino acid esters are condensed to form aminobenzylnaphthols. This solvent-free approach is considered a green synthetic process, though challenges such as controlling stereochemistry at elevated temperatures remain an area for improvement.

Future explorations will likely involve adapting and refining MCRs and other one-pot syntheses for dihydroxynaphthalene derivatives to create a wider range of complex structures. The goal is to develop reliable methods for producing B-ring hydroxylated homoisoflavonoids and other intricate heterocyclic systems. The use of reusable solid catalysts, such as ion-exchange resins, is also a promising avenue for developing eco-friendly protocols with high yields and mild reaction conditions.

| Synthetic Approach | Reactant Types | Product Type | Key Features |

| Betti Reaction | 2-Naphthol, Aryl Aldehydes, Amino Acid Esters | Aminobenzylnaphthols | Multi-component, solvent-free, potential for creating libraries of compounds. |

| Bucherer Reaction | Hydroxynaphthalene, Sodium Bisulfite, Amine | Aminonaphthalene | Efficient method for amine substitution on the naphthalene (B1677914) ring, can be enhanced by microwave irradiation. |

| Catalytic Cyclocarbonylation | Cinnamyl Compounds | 1-Naphthol Derivatives | Palladium-catalyzed, yields naphthol derivatives which are precursors for further functionalization. |

| Resin-Catalyzed Condensation | 2-Naphthol, Aromatic Aldehydes, Secondary Amines | 1-(α-Aminoalkyl)-2-naphthols | Eco-friendly, uses reusable solid catalysts, mild reaction conditions, high yields. sigmaaldrich.com |

In-Depth Mechanistic Understanding of Naphthalene-Based Reactivity

A deeper understanding of the reactivity of the this compound core is essential for predictable and controlled synthesis. Future research will focus on elucidating the intricate electronic and steric effects that the aminomethyl and hydroxyl substituents exert on the naphthalene ring.

A key feature in aminomethylated dihydroxynaphthalenes is the presence of intramolecular hydrogen bonds between the hydroxyl proton and the amine nitrogen (O-H···N). mdpi.com These bonds can significantly influence the molecule's conformation and the reactivity of both functional groups. For instance, this interaction has been shown to have a substantial effect on phosphorylation reactions involving these compounds. nih.gov

Expansion of Applications in Advanced Materials Science and Functional Devices

The unique photophysical and chemical properties of the naphthalene core make its derivatives, including those from this compound, attractive candidates for advanced materials. Research is expanding beyond traditional applications towards their use in organic electronics and functional polymers.

Naphthalene derivatives are being investigated for use in organic light-emitting diodes (OLEDs) . google.com The inherent fluorescence of the naphthalene moiety can be tuned by chemical modification to produce materials that emit light across the visible spectrum. Anthracene derivatives substituted with naphthyl groups, for example, are being developed as novel light-emitting materials. google.com

Furthermore, the introduction of naphthalene units into polymer backbones can create materials with enhanced properties. Novel phthalonitrile (B49051) polymers containing naphthalene rings exhibit excellent thermal stability, high flame retardance, and low water uptake, making them suitable for high-temperature applications. researchgate.net Porous polymers linked by polyaminals based on naphthalene building blocks have shown excellent uptake of CO2 and selectivity for heavy metal adsorption, highlighting their potential in environmental remediation. nih.gov Future work will likely focus on synthesizing polymers directly from functionalized monomers like this compound to create materials with tailored electronic, thermal, and adsorption properties.

Integration of Computational Design with Experimental Research for Rational Discovery

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new functional molecules. This integrated approach, often termed computer-assisted drug design (CADD) or rational design, is becoming indispensable in the study of naphthalene derivatives. nih.govthermofisher.com

Computational tools are employed to design novel derivatives and predict their properties before any laboratory work is undertaken. nih.govresearchgate.net This includes:

Molecular Docking: Simulating the interaction of a molecule with a biological target, such as an enzyme or DNA, to predict its therapeutic potential. chemicalbull.comnih.gov

ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound to identify potential liabilities early in the design process. thermofisher.com

Quantum Chemical Calculations (DFT): Determining electronic properties (HOMO-LUMO gap, reactivity descriptors) to correlate a molecule's structure with its function, such as its antioxidant capacity. researchgate.netchemicalbull.com

This "in silico" first approach saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success. For instance, molecular modeling has been used to rationally design naphthalene diimide-linked compounds as potential DNA interactive agents, with the computational results guiding the subsequent synthesis and evaluation. researchgate.net

Development of Multi-Responsive Systems and Smart Sensors

"Smart" materials that respond to external stimuli such as pH, light, or the presence of specific analytes represent a major frontier in materials science. The this compound structure is an excellent platform for creating such systems due to its inherent functionalities.

The amino and hydroxyl groups are pH-responsive, while the naphthalene core provides a fluorescent signaling unit. This combination is ideal for the development of fluorescent chemosensors . For example, polymers based on aminonaphthalene have been used as highly selective and sensitive "turn-off" fluorescent sensors for detecting Fe³⁺ ions in water. nih.gov The binding of the metal ion to the polymer quenches the fluorescence, providing a clear signal. The development of sensors based on this scaffold for other environmentally or biologically important analytes is a promising research direction.

Beyond simple sensors, there is a growing interest in creating multi-responsive systems . These are sophisticated molecular assemblies that can change their properties or perform a specific action in response to multiple triggers like light and pH. nih.gov Naphthalene diimide derivatives have been incorporated into liquid materials whose photoluminescent properties are responsive to thermal stimuli. sciltp.com By integrating the this compound unit into macrocycles or polymers, it may be possible to create smart materials capable of controlled encapsulation and release, with potential applications in drug delivery and molecular machinery. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-7-hydroxynaphthalene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves aminomethylation of 7-hydroxynaphthalene derivatives. Key steps include:

- Friedel-Crafts alkylation or Mannich reaction to introduce the aminomethyl group .

- Control of pH, temperature (e.g., 60–80°C), and solvent polarity (e.g., ethanol/water mixtures) to minimize side reactions like over-alkylation .

- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires balancing reaction time (4–12 hours) and catalyst selection (e.g., HCl or Lewis acids) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

Methodological Answer:

- ¹H NMR : The aromatic proton splitting pattern (e.g., doublets for H-1 and H-3) and hydroxyphenyl proton (δ 9–10 ppm) distinguish positional isomers .

- IR : A strong absorption band at ~3400 cm⁻¹ confirms the NH stretch of the aminomethyl group, while hydroxyl O-H appears at ~3200 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 173 (M⁺) and fragment ions at m/z 145 (loss of -CH₂NH₂) aid structural confirmation .

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s interaction with biomolecules, such as enzymes or DNA?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl and aminomethyl groups form hydrogen bonds with active-site residues (e.g., in cytochrome P450 enzymes), altering catalytic activity .

- π-π Stacking : The naphthalene ring interacts with aromatic amino acids (e.g., tryptophan) or DNA base pairs, influencing binding affinity .

- Experimental Validation : Use fluorescence quenching assays or molecular docking simulations (e.g., AutoDock Vina) to quantify binding constants (Kd) .

Q. How can conflicting toxicological data from in vitro and in vivo studies be resolved?

Methodological Answer:

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) values across species using allometric scaling .

- Metabolic Profiling : Assess interspecies differences in hepatic metabolism (e.g., CYP450 isoforms) via LC-MS/MS to identify reactive metabolites .

- Risk of Bias Assessment : Apply the ATSDR framework (Steps 5–7) to evaluate study design, such as blinding in animal trials or confounding factors in epidemiological data .

Experimental Design and Data Analysis

Q. What in vitro models are most suitable for assessing the compound’s cytotoxicity?

Methodological Answer:

- Cell Lines : Use human hepatocytes (HepG2) or lung epithelial cells (A549) for organ-specific toxicity screening .

- Endpoints : Measure ROS generation (via DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3 activation) .

- Positive Controls : Include naphthalene or 1-methylnaphthalene to benchmark toxicity thresholds .

Q. How can computational models predict environmental fate, such as biodegradation pathways?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives based on logP and molecular weight .

- Degradation Pathways : Simulate oxidative cleavage of the naphthalene ring via density functional theory (DFT) to identify potential metabolites .

Structural and Functional Insights

Q. How does the position of substituents (aminomethyl vs. hydroxyl) affect electronic properties and reactivity?

Methodological Answer:

- Hammett Constants : The electron-donating aminomethyl group (σₚ ~ -0.15) increases nucleophilicity at the ortho position, while the hydroxyl group (σₚ ~ -0.37) enhances electrophilic substitution .

- DFT Calculations : Optimize molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack (e.g., nitration at C-4) .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., sulfonation or halogenation)?

Methodological Answer:

- Directing Groups : Use protective groups (e.g., acetyl for -OH) to steer reactions to the aminomethyl-bearing ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonation at the electron-rich aminomethyl site .

Data Gaps and Research Priorities

Q. What are the critical data gaps in understanding chronic exposure effects?

Methodological Answer:

Q. How can meta-analytical frameworks reconcile discrepancies in genotoxicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.